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Compound of Interest

Compound Name: 2-bromo-N-cyclohexylacetamide

Cat. No.: B1266729 Get Quote

Application Notes and Protocols for Researchers in Drug Discovery

This document provides detailed application notes and experimental protocols for the synthesis

of bioactive molecules, specifically a series of 2-(benzo[d]thiazol-2-ylthio)-N-

cyclohexylacetamide derivatives, which have demonstrated promising antitubercular activity.

The core starting material for these syntheses is 2-bromo-N-cyclohexylacetamide, a versatile

reagent in medicinal chemistry.

Introduction
Tuberculosis remains a significant global health challenge, necessitating the development of

new and effective therapeutic agents. This protocol outlines the synthesis of a series of

compounds that target the type II NADH dehydrogenase (NDH-2) of Mycobacterium

tuberculosis (Mtb). The synthetic strategy leverages the reactivity of 2-bromo-N-
cyclohexylacetamide as a key building block for introducing the N-cyclohexyl acetamide

moiety, a pharmacophore known for its potential biological activities.[1]

Chemical Properties and Reactivity
2-bromo-N-cyclohexylacetamide is an α-haloamide that serves as an excellent electrophile.

The presence of the bromine atom alpha to the carbonyl group makes the methylene carbon

susceptible to nucleophilic attack. This reactivity is harnessed in the synthesis of the target

antitubercular agents through a nucleophilic substitution reaction with various 2-

mercaptobenzothiazole derivatives.
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Experimental Protocols
Synthesis of 2-bromo-N-cyclohexylacetamide (Precursor
A)
This protocol describes the synthesis of the key starting material, 2-bromo-N-
cyclohexylacetamide.

Materials:

Bromoacetic acid

Cyclohexylamine

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

N,N-Diisopropylethylamine (DIPEA)

Dichloromethane (DCM)

Ethyl acetate

Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Round bottom flask

Magnetic stirrer

Procedure:[1]

To an oven-dried round bottom flask, add bromoacetic acid (1 mmol, 1 equiv.),

cyclohexylamine (1 mmol, 1 equiv.), and EDC·HCl (1 mmol, 1 equiv.) in dichloromethane

(DCM).

Stir the reaction mixture at room temperature for 30 minutes.

Add DIPEA (0.5 equiv.) to the reaction mixture.
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Continue stirring the mixture overnight at room temperature.

After completion of the reaction (monitored by TLC), extract the mixture with ethyl acetate (3

x 15 mL).

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to

obtain the crude product.

Purify the crude product by column chromatography if necessary.

Synthesis of 2-(benzo[d]thiazol-2-ylthio)-N-
cyclohexylacetamide Derivatives (C1-C14)
This protocol outlines the synthesis of the final bioactive compounds through the reaction of 2-
bromo-N-cyclohexylacetamide with various substituted benzo[d]thiazole-2-thiols.

Materials:

2-bromo-N-cyclohexylacetamide (Precursor A)

Substituted benzo[d]thiazole-2-thiol derivatives (Precursor B)

Dimethylformamide (DMF)

Ethyl acetate

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Round bottom flask

Magnetic stirrer

Procedure:[1]
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In an oven-dried round bottom flask, dissolve 2-bromo-N-cyclohexylacetamide (1 mmol, 1

equiv.) and the corresponding substituted benzo[d]thiazole-2-thiol derivative (1 mmol, 1

equiv.) in DMF.

Stir the reaction mixture at room temperature for 2-4 hours.

Upon completion of the reaction, extract the mixture with ethyl acetate (3 x 15 mL).

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

Concentrate the organic layer under vacuum to yield the crude product.

Purify the product by column chromatography to obtain the final 2-(benzo[d]thiazol-2-ylthio)-

N-cyclohexylacetamide derivatives.

Quantitative Data
The synthesized 2-(benzo[d]thiazol-2-ylthio)-N-cyclohexylacetamide derivatives were evaluated

for their in vitro antitubercular activity against the Mtb H37Rv strain. The minimum inhibitory

concentration (MIC) values are summarized in the table below.
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Compound ID
Substituent on
Benzothiazole

MIC (µg/mL)

C1 H >100

C2 4-fluoro 50

C3 5-chloro 25

C4 6-fluoro 12.5

C5 6-chloro 6.25

C6 6-bromo 12.5

C7 6-nitro 25

C8 7-nitro 50

C9 4,6-difluoro 6.25

C10 5-chloro-6-fluoro 3.125

C11 4,5,6,7-tetrafluoro 50

C12 6-methoxy >100

C13 6-ethoxy >100

C14 4-methyl >100

Isoniazid (Standard) 0.025

Data sourced from:[1]
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Synthesis of 2-bromo-N-cyclohexylacetamide (A) Synthesis of 2-mercaptobenzothiazoles (B)

Synthesis of Final Compounds (C1-C14)
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Caption: Synthetic workflow for antitubercular agents.

Proposed Signaling Pathway Inhibition
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Caption: Inhibition of Mtb NDH-2 by synthesized compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1266729#synthesis-of-bioactive-molecules-using-2-
bromo-n-cyclohexylacetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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